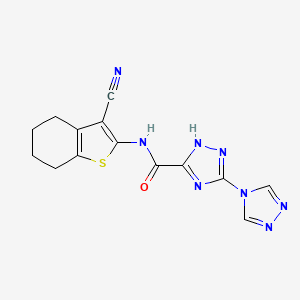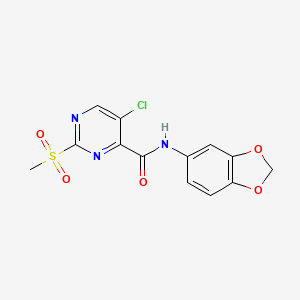![molecular formula C20H17ClN2O2S B11484578 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B11484578.png)
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound that features a benzamide core with various substituents, including a chlorine atom, a pyridin-2-ylsulfanyl group, and methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine derivative.
Introduction of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group is introduced via a nucleophilic substitution reaction, where a pyridine-2-thiol reacts with the benzamide intermediate.
Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as sulfuryl chloride or thionyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
- N-(3-chlorophenyl)-2-(5-pyridin-4-yl-2H-(1,2,4)triazol-3-ylsulfanyl)-acetamide
- N-(3,4-dichlorophenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
Uniqueness
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-methoxy-3-methylbenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxy and methyl groups on the benzamide core, along with the pyridin-2-ylsulfanyl group, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17ClN2O2S |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C20H17ClN2O2S/c1-13-6-5-7-15(19(13)25-2)20(24)23-14-9-10-17(16(21)12-14)26-18-8-3-4-11-22-18/h3-12H,1-2H3,(H,23,24) |
InChI Key |
AGTOOSBTYCHZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC=N3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)
![[4-({[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)phenyl]acetic acid](/img/structure/B11484510.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)
![2,4-dichloro-N-[2-(2-methoxyphenyl)ethyl]-5-sulfamoylbenzamide](/img/structure/B11484521.png)
![2-ethoxy-N-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}benzamide](/img/structure/B11484534.png)
![6,7-dimethoxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B11484538.png)
![ethyl 3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]-2-piperidin-1-ylalaninate](/img/structure/B11484541.png)
![7-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11484543.png)


![2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11484560.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B11484570.png)

